molecular formula C9H13Cl2NO B2409948 2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride CAS No. 2344679-64-5

2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2409948
CAS No.: 2344679-64-5
M. Wt: 222.11
InChI Key: FICAKSPDAPAHNX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride is an organic compound that belongs to the class of phenylethylamines. It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-12-9-4-2-3-8(10)7(9)5-6-11;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAKSPDAPAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired ethanamine compound. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reaction with Phthalimide Derivatives

One method involves reacting 1-halo-2-(2-alkoxy phenoxy) ethane with alkali metal salts of phthalimide (e.g., potassium phthalimide) under phase-transfer catalysis. This step forms an intermediate phthalimide derivative, which is later hydrolyzed to yield the target amine .

Key Steps :

  • Alkylation : Guaiacol reacts with bromoacetonitrile in the presence of NaH to form 1-halo-2-(2-methoxy phenoxy) ethane.

  • Phthalimide Reaction : The alkylated intermediate reacts with potassium phthalimide to form a substituted phthalimide.

  • Hydrolysis : The phthalimide derivative undergoes hydrolysis to release the ethanamine.

Conditions :

  • Phase-transfer catalyst : Tetra-butyl ammonium bromide (preferred).

  • Temperature : 180–190°C.

  • Reaction time : 30 minutes to 5 hours .

Condensation and Hydrogenation

A second method involves condensing 4-methoxyacetophenone with (1S,2R)-(+)-norephedrine in the presence of a catalyst (e.g., para-toluenesulfonic acid) followed by hydrogenation .

Key Steps :

  • Condensation : 4-Methoxyacetophenone reacts with norephedrine in toluene under reflux (125–130°C for 6–8 hours) to form an imine intermediate.

  • Hydrogenation : The imine is reduced using palladium on carbon and hydrogen gas (8–12 kg/cm² pressure) in ethyl acetate or methanol.

  • Salt Formation : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Conditions :

  • Catalyst : Palladium on carbon (10% w/w).

  • Solvent : Toluene (condensation), ethyl acetate (hydrogenation).

  • Temperature : 50–55°C during hydrogenation .

Alkylation of Phenolic Precursors

Another pathway starts with 2-chloro-6-methoxyphenol, which undergoes alkylation to introduce the ethylamine group.

Key Steps :

  • Alkylation : The phenolic compound reacts with an alkylating agent (e.g., ethyl bromide) in the presence of a base (e.g., NaOH).

  • Reduction : The alkylated intermediate is reduced (e.g., using LiAlH₄) to form the primary amine.

  • Protonation : The amine is treated with HCl gas to form the hydrochloride salt.

Conditions :

  • Base : Sodium hydroxide or potassium carbonate.

  • Reduction : LiAlH₄ in THF at 0°C to room temperature.

Condensation Reaction

The condensation step between 4-methoxyacetophenone and norephedrine involves nucleophilic attack of the amine on the ketone carbonyl, forming an imine intermediate. This step is acid-catalyzed (para-toluenesulfonic acid) and proceeds via azeotropic water removal .

Chemical Equation :
4-Methoxyacetophenone+(1S,2R)-Norephedrinep-TsOH, TolueneImine Intermediate\text{4-Methoxyacetophenone} + \text{(1S,2R)-Norephedrine} \xrightarrow{\text{p-TsOH, Toluene}} \text{Imine Intermediate}

Hydrogenation of Imines

The imine intermediate undergoes catalytic hydrogenation to reduce the C=N bond to C-N. This is typically performed under high-pressure hydrogen gas (8–12 kg/cm²) with palladium on carbon as the catalyst .

Chemical Equation :
Imine Intermediate+H2Pd/C, Ethyl AcetateEthanamine\text{Imine Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C, Ethyl Acetate}} \text{Ethanamine}

Salt Formation

The final step involves protonation of the ethanamine with hydrochloric acid to form the hydrochloride salt. This enhances stability and solubility for pharmaceutical applications.

Chemical Equation :
Ethanamine+HClEthanamine Hydrochloride\text{Ethanamine} + \text{HCl} \rightarrow \text{Ethanamine Hydrochloride}

Comparative Analysis of Synthetic Methods

Method Key Reagents Catalyst Solvent Temperature Yield Advantages Limitations
Phthalimide Route Potassium phthalimide, NaOHTetra-butyl ammonium BrPhase-transfer180–190°CModerateHigh purity, scalableRequires multiple purification steps
Condensation-Hydrogenation p-TsOH, Pd/C, H₂Palladium on carbonToluene/Ethyl Acetate50–55°C60–70%Direct pathway, high efficiencyRequires high-pressure H₂ gas
Alkylation-Reduction LiAlH₄, NaOHNoneTHF0°C–RT70–80%Cost-effective, mild conditionsSensitive to moisture

Catalyst Selection

  • Palladium on carbon is preferred for hydrogenation due to its high activity and stability under hydrogen gas .

  • Phase-transfer catalysts (e.g., tetra-butyl ammonium bromide) enhance reaction rates in alkali metal salt-mediated steps .

Solvent Effects

  • Toluene is ideal for condensation reactions due to its high boiling point and aprotic nature .

  • Ethyl acetate or methanol are favored for hydrogenation steps to maintain catalyst dispersion .

Temperature Sensitivity

  • Higher temperatures (125–130°C) in condensation reactions accelerate imine formation but risk side reactions .

  • Hydrogenation at 50–55°C balances reaction rate and catalyst stability .

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2-Chloro-6-methoxyphenyl)ethanamine; hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Antidepressant Potential : Research indicates that this compound may exhibit antidepressant-like effects. Behavioral assays have shown that it can reduce immobility in animal models, suggesting its potential as a novel antidepressant agent.
  • Neuroprotective Effects : In vitro studies demonstrate that the compound protects neuronal cells from damage induced by stressors like corticosterone, enhancing cell viability in cellular models.

Pharmacological Studies

  • Mechanism of Action : The presence of chlorine and methoxy groups enhances the compound's lipophilicity and binding affinity to various neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways. This modulation suggests potential therapeutic uses in mood disorders and neurodegenerative diseases.

Chemical Intermediates

  • Synthesis of Complex Molecules : As a building block in organic synthesis, 2-(2-Chloro-6-methoxyphenyl)ethanamine; hydrochloride serves as an intermediate for synthesizing more complex pharmaceutical compounds and chemical entities used in drug development.

The biological activities associated with this compound have been summarized in the following table:

Activity Type Observations
NeuroprotectionEnhanced cell viability in PC12 cells
Antidepressant EffectsReduced immobility in behavioral tests
Binding AffinityModulation of serotonin and norepinephrine levels

Neuroprotective Study

A study evaluated the protective effects of 2-(2-Chloro-6-methoxyphenyl)ethanamine; hydrochloride on corticosterone-induced lesions in PC12 cells. The compound demonstrated significant neuroprotection at concentrations as low as 1.25 μM, with protective rates exceeding 25% compared to control groups.

Behavioral Assessment

In behavioral tests, rats treated with this compound exhibited enhanced locomotor activity compared to those treated with traditional antidepressants like fluoxetine. This suggests that it may offer a novel approach to treating mood disorders.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyphenyl)methanamine
  • 2-Chloroethylamine
  • 2-Chloroethylammonium chloride

Uniqueness

2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(2-Chloro-6-methoxyphenyl)ethanamine;hydrochloride, also known by its CAS number 2344679-64-5, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound consists of a chloro-substituted methoxyphenyl group attached to an ethanamine backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

C10H14ClNO\text{C}_{10}\text{H}_{14}\text{Cl}\text{N}\text{O}

Molecular Weight

  • Molecular Weight : 201.68 g/mol

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Similar compounds in the phenethylamine class have been studied for their antidepressant effects. In vivo studies suggest that modifications in the structure can enhance activity against depressive disorders .
  • Anticancer Activity : Preliminary studies indicate that derivatives of phenethylamines can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including HeLa and PC-3 cells .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with:

  • Serotonin Receptors : Potentially acting as a selective agonist or antagonist.
  • Dopamine Receptors : Influencing dopaminergic signaling pathways linked to mood and reward mechanisms.

Case Study Analysis

  • Antidepressant Activity : A study explored the effects of phenethylamines on depressive behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced immobility time in forced swim tests, suggesting potential antidepressant properties .
  • Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects on human cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell viability .
  • Toxicological Studies : Reports on related compounds have highlighted potential toxic effects at high doses, necessitating careful evaluation of safety profiles in therapeutic contexts .

Summary of Findings

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in rodent models
AnticancerSignificant cytotoxicity in cancer cells
Neurotransmitter ModulationPotential modulation of serotonin/dopamine systems

Q & A

Q. What are the established synthetic routes for 2-(2-Chloro-6-methoxyphenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and amination steps. A common route starts with 2-chloro-6-methoxyphenyl precursors, where the ethanamine backbone is introduced via nucleophilic substitution or reductive amination. For example, reacting 2-chloro-6-methoxybenzyl chloride with ammonia under controlled pH (8–10) and temperature (40–60°C) yields the primary amine, which is then precipitated as the hydrochloride salt . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), stoichiometry of reagents, and reaction time to maximize yield (>75%) while minimizing byproducts like secondary amines.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the chloro-methoxy substitution pattern and ethanamine backbone (e.g., δ 3.8 ppm for methoxy protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies polar impurities .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Cl⁻ interactions with NH₃⁺ groups) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show degradation <5% over 12 months when stored at −20°C in airtight, light-protected containers. Hydrolysis risks increase at pH >7 or temperatures >25°C, leading to cleavage of the ethanamine group. Accelerated stability testing (40°C/75% RH) over 3 months confirms these trends .

Advanced Research Questions

Q. How do the chloro and methoxy substituents influence reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing chloro group (para to the amine) reduces electron density at the aromatic ring, hindering electrophilic substitution. Conversely, the methoxy group (ortho to chloro) acts as an electron donor via resonance, directing electrophiles to meta positions. In nucleophilic reactions (e.g., alkylation), the amine group’s basicity (pKa ~9.5) facilitates protonation, enhancing solubility in polar solvents but reducing nucleophilicity. Computational studies (DFT) support these electronic effects .

Q. What experimental strategies can elucidate its biological target interactions, given limited mechanistic data?

  • Molecular docking : Screen against receptor libraries (e.g., GPCRs, monoamine transporters) to predict binding affinities.
  • Enzyme inhibition assays : Test activity against cytochrome P450 isoforms (CYP2D6, CYP3A4) using fluorogenic substrates.
  • Cellular uptake studies : Radiolabel the compound (e.g., 14C^{14}C-tagged ethanamine) to quantify membrane permeability in HEK293 or Caco-2 cells .

Q. How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Discrepancies often arise from assay conditions. Standardize protocols by:

  • Buffer systems : Use consistent pH (7.4 for physiological conditions) and ionic strength.
  • Cell lines : Validate using isogenic models to rule out genetic variability.
  • Control compounds : Include reference inhibitors (e.g., paroxetine for serotonin transporters) to normalize data. Meta-analyses of published datasets can identify outliers and improve reproducibility .

Methodological Considerations

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing sulfonyl or acyl groups)?

  • Protecting groups : Temporarily block the primary amine with Boc (tert-butoxycarbonyl) to direct reactions to the aromatic ring.
  • Catalysts : Use Pd/C for hydrogenolysis or CuI for Ullmann-type couplings to enhance selectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions at the chloro-substituted position .

Q. How can researchers validate the compound’s role in modulating neurotransmitter pathways?

  • Microdialysis : Measure extracellular dopamine/serotonin levels in rodent brains post-administration.
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons assess effects on ion channels.
  • Behavioral assays : Use forced swim or tail suspension tests to evaluate antidepressant-like activity in murine models .

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